Perfluoropropanesulfonic acid

Vue d'ensemble

Description

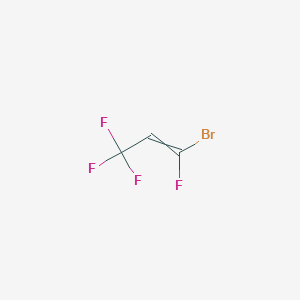

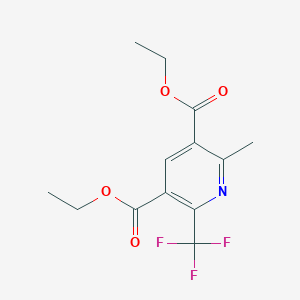

Perfluoropropanesulfonic acid (PFPrS) is a PFAS chemical compound having a three-carbon fluorocarbon chain and a sulfonic acid functional group . It has been used within the manufacturing process of Aqueous Fire Fighting Foam (AFFF) .

Synthesis Analysis

Perfluorosulfonic acids (PFSAs) are chemical compounds of the formula CnF(2n+1)SO3H and thus belong to the family of perfluorinated and polyfluorinated alkyl compounds (PFASs) . The simplest example of a perfluorosulfonic acid is the trifluoromethanesulfonic acid .Molecular Structure Analysis

The IUPAC name of this compound is 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid . The chemical formula is C3HF7O3S . The molecular weight is 250.09 g/mol .Physical And Chemical Properties Analysis

This compound has a molar mass of 250.09 g/mol . It is soluble in methanol . The exact mass is 249.95 . The elemental analysis shows C, 14.41; H, 0.40; F, 53.18; O, 19.19; S, 12.82 .Applications De Recherche Scientifique

Environmental Contamination and Remediation

Perfluoroalkyl acids (PFAAs), including compounds like perfluoropropanesulfonic acid, are recognized for their extreme persistence and difficulty to remove from water using standard treatment techniques. Research by Bruton and Sedlak (2018) investigated the removal of PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), from water through heat-activated persulfate under conditions resembling in situ chemical oxidation. The study found that solution pH significantly influenced the removal of PFOA, transforming it into shorter-chain perfluorocarboxylic acids (PFCAs) at low pH values. However, PFOS was not transformed under any of the tested conditions, highlighting the challenge in treating water contaminated with such compounds (Bruton & Sedlak, 2018).

Toxicity and Health Effects

Lau, Butenhoff, and Rogers (2004) reviewed the developmental toxicity of perfluoroalkyl acids, including compounds such as PFOS and PFOA. These compounds are used in numerous industrial and consumer products and have been found in human blood, prompting concerns about their potential health risks. The review discusses the developmental effects of these compounds in rodents and suggests research avenues for better understanding the hazards of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Environmental Persistence and Global Distribution

Lindstrom, Strynar, and Libelo (2011) addressed the growing interest and concern about polyfluorinated compounds (PFCs), including PFOS and PFOA. These compounds are notable for their toxicity, widespread presence in the environment, and regular detection in animal and human blood. Despite extensive research, much remains unknown about their environmental distribution and how humans are exposed. The persistence of these compounds presents a long-term challenge to scientists and public health officials worldwide (Lindstrom, Strynar, & Libelo, 2011).

Advanced Oxidation Processes

Yang et al. (2020) reviewed the degradation of PFOA and PFOS using persulfate, a promising alternative to H2O2 in advanced oxidation processes. The review analyzes persulfate activation methods and operational factors influencing the degradation of these compounds. It outlines the decomposing mechanisms of PFOA and PFOS, suggesting that PFOS can be converted to PFOA with the attack of sulfate radicals, followed by a defluorination process that continuously removes CF2 units (Yang et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Perfluoropropanesulfonic acid (PFPrS) is a member of the perfluoroalkyl substances (PFAS) family . It primarily targets the immune system .

Mode of Action

The mode of action of PFPrS involves its interaction with various components of the immune system. It has been suggested that PFPrS may modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and induce oxidative stress .

Biochemical Pathways

PFPrS affects multiple biochemical pathways within the immune system. These include pathways involved in cell signaling, calcium homeostasis, and oxidative stress . The downstream effects of these pathway alterations can lead to changes in immune cell populations and immune responses .

Pharmacokinetics

Like other pfas, pfprs is known to be highly persistent in the environment and can accumulate in the body . This persistence and bioaccumulation can impact the bioavailability of PFPrS and its potential for long-term effects.

Result of Action

The result of PFPrS action is a modulation of immune function. This can manifest as both immunosuppression and immunoenhancement, depending on the specific aspects of the immune system that are affected . The specific molecular and cellular effects of PFPrS action are still being investigated.

Action Environment

The action of PFPrS can be influenced by various environmental factors. For example, PFPrS can enter the environment and contaminate groundwater, surface water, and soil before being transported long distances away from the source of their release . This environmental contamination can ultimately lead to human exposure via food, water, or air . The extent of PFPrS action, efficacy, and stability can therefore be influenced by factors such as the level of environmental contamination and the routes of human exposure.

Propriétés

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O3S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWQFDNGNOOMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)S(=O)(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7SO3H, C3HF7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870531 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423-41-6 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)